D-Kynurenine

概要

説明

D-Kynurenine is a metabolite of the amino acid tryptophan, which is part of the kynurenine pathway. This pathway is crucial for the degradation of tryptophan and the production of several bioactive compounds. This compound plays a significant role in various physiological processes, including immune regulation, neuroprotection, and modulation of inflammation .

準備方法

Synthetic Routes and Reaction Conditions: D-Kynurenine can be synthesized through the enzymatic conversion of D-tryptophan using D-amino acid oxidase. The reaction typically involves the use of a borate buffer at pH 9.0, and the product is detected using high-performance liquid chromatography with fluorimetric detection .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overexpress the enzymes required for the kynurenine pathway, leading to the accumulation of this compound in the culture medium. The compound is then extracted and purified using chromatographic techniques .

化学反応の分析

Conversion to Kynurenic Acid (KYNA)

D-KYN serves as a direct bioprecursor of kynurenic acid (KYNA), a neuroactive metabolite. This conversion occurs via two primary enzymatic pathways:

-

D-Amino Acid Oxidase (D-AAO)-Mediated Oxidation : D-AAO catalyzes the oxidative deamination of D-KYN to KYNA, particularly in tissues with high D-AAO expression, such as the cerebellum .

-

Transamination : KYNA synthesis from D-KYN also occurs via kynurenine aminotransferases (KATs), as demonstrated by inhibition studies using amino-oxyacetic acid (AOAA). In rat brain homogenates, 2 mM AOAA reduced KYNA production by 85% .

Key Data :

| Parameter | D-KYN Efficiency (vs. L-KYN) | Tissue Specificity |

|---|---|---|

| KYNA production (Vmax) | ~1% (forebrain), ~1.4% (liver) | Higher in cerebellum |

| In vivo KYNA increase | 4-fold (striatum, 2 h) | Dose-dependent |

Isomerization to L-Kynurenine

D-KYN undergoes stereochemical conversion to L-KYN in vivo, enabling its entry into canonical KP metabolism. This process involves:

-

Aspartate Aminotransferase : Converts the α-keto acid intermediate (from D-AAO action on D-KYN) to L-KYN .

-

Tissue Variability : In mice, 41.6% of total kynurenine in the forebrain and 18.6% in the cerebellum were L-KYN derivatives after D-KYN administration .

Experimental Findings :

-

Pretreatment with the D-AAO inhibitor 3-methylpyrazole-5-carboxylic acid (MPC) blocked L-KYN synthesis from D-KYN in plasma, liver, and brain tissues .

Metabolism to 3-Hydroxykynurenine (3-HK)

D-KYN is hydroxylated to D-3-hydroxykynurenine (D-3-HK) via kynurenine 3-monooxygenase (KMO), despite earlier assumptions of KMO’s strict stereospecificity for L-KYN .

Key Observations :

-

Time-Dependent Production : In mice, D-3-HK levels peaked at 90–120 minutes post-D-KYN injection (300 mg/kg) in plasma and liver, with slower kinetics in the brain .

-

Enzymatic Efficiency : In vitro, D-KYN conversion to D-3-HK was ~5% as efficient as L-KYN in liver homogenates .

Downstream Conversion to Quinolinic Acid (QUIN)

D-KYN-derived metabolites contribute to QUIN synthesis, though indirectly. QUIN levels increased by 2.5-fold in mouse forebrain after D-KYN administration, likely via L-KYN intermediates .

Functional Implications

-

Neurotransmission : KYNA modulates α7 nicotinic and NMDA receptors, reducing striatal dopamine by 36% in vivo .

-

Pathological Relevance : Elevated D-KYN metabolism may influence neuropsychiatric disorders (e.g., schizophrenia) via KYNA/QUIN imbalance .

Comparative Enzymatic Efficiency

| Enzyme | Substrate | Activity (nmol/h/mg protein) | Inhibition Sensitivity |

|---|---|---|---|

| D-AAO | D-KYN | 8.2 (cerebellum) | MPC |

| KATs | D-KYN | 0.5 (forebrain) | AOAA |

| KMO | D-KYN | 12 (liver) | None confirmed |

These findings underscore D-KYN's role as a versatile metabolite in the KP, contributing to both neuroprotective and neurotoxic outcomes through distinct enzymatic pathways. Further research is needed to elucidate tissue-specific regulatory mechanisms and therapeutic implications.

科学的研究の応用

Neurobiological Applications

Neuroprotective Effects

D-Kynurenine is known to be a precursor to kynurenic acid, an endogenous antagonist of the N-methyl-D-aspartate (NMDA) receptor. Research indicates that this compound can enhance the production of kynurenic acid in the brain, which may have neuroprotective effects against excitotoxicity associated with neurodegenerative diseases such as Alzheimer's disease and schizophrenia .

- Case Study : In a study involving rats, focal application of this compound resulted in a significant increase in kynurenic acid levels and a corresponding reduction in extracellular dopamine, suggesting a potential mechanism for modulating neurotransmission and protecting against dopaminergic degeneration .

Role in Psychiatric Disorders

Elevated levels of this compound have been linked to psychiatric conditions. For instance, studies have suggested that increased kynurenine pathway activity may contribute to the pathophysiology of schizophrenia, where altered glutamatergic transmission is implicated .

- Data Table: Kynurenine Pathway Metabolites and Psychiatric Disorders

| Disorder | Associated Metabolites | Reference |

|---|---|---|

| Schizophrenia | Increased this compound and kynurenic acid | |

| Depression | Elevated kynurenine levels | |

| Autism Spectrum | Altered kynurenine metabolism |

Immunological Applications

Modulation of Immune Responses

This compound has been shown to influence immune responses by modulating T cell activity. It can promote the differentiation of regulatory T cells while inhibiting pro-inflammatory responses. This property makes it a potential therapeutic target for autoimmune diseases and chronic inflammatory conditions .

- Case Study : In animal models of rheumatoid arthritis, administration of this compound led to a reduction in inflammatory markers and improved clinical outcomes, indicating its potential as an anti-inflammatory agent .

Cardiovascular Applications

Biomarker for Cardiovascular Disease

Recent studies have identified this compound as a potential biomarker for cardiovascular diseases. Elevated levels of kynurenine have been associated with adverse cardiovascular events, suggesting its role in cardiovascular pathology .

- Data Table: Kynurenine Levels and Cardiovascular Events

Pharmacological Applications

Potential Drug Development

The pharmacological properties of this compound and its derivatives are being explored for drug development. Its ability to modulate neurotransmitter systems positions it as a candidate for treating various neurological disorders .

作用機序

D-Kynurenine exerts its effects through several mechanisms:

Immune Regulation: Modulates immune responses by influencing the activity of T cells and other immune cells.

Neuroprotection: Acts on receptors in the central nervous system to protect against neurodegeneration.

Inflammation Modulation: Regulates inflammatory pathways by interacting with enzymes and receptors involved in the kynurenine pathway.

Molecular Targets and Pathways:

Indoleamine 2,3-dioxygenase (IDO): Converts tryptophan to kynurenine.

Kynurenine Aminotransferases (KATs): Catalyze the conversion of kynurenine to kynurenic acid.

G Protein-Coupled Receptor 35 (GPR35): Mediates some of the neuroprotective effects of kynurenic acid.

類似化合物との比較

D-Kynurenine is unique compared to other compounds in the kynurenine pathway due to its specific roles and effects. Similar compounds include:

L-Kynurenine: The L-enantiomer of kynurenine, which has different biological activities.

Kynurenic Acid: A neuroprotective metabolite formed from kynurenine.

Quinolinic Acid: A neurotoxic metabolite in the kynurenine pathway.

Uniqueness: this compound is distinct in its ability to modulate immune responses and its potential therapeutic applications in treating various diseases .

生物活性

D-Kynurenine (D-KYN) is a biologically active compound that plays a significant role in the kynurenine pathway (KP), a major metabolic route for the amino acid L-tryptophan. This pathway is crucial for producing several neuroactive metabolites, including kynurenic acid (KYNA) and quinolinic acid (QUIN). D-KYN's biological activities are diverse, influencing immune responses, neuroprotection, and metabolic processes.

Overview of the Kynurenine Pathway

The kynurenine pathway begins with the oxidative degradation of L-tryptophan, leading to various metabolites. D-KYN is produced from D-tryptophan via the action of D-amino acid oxidase (D-AAO). This section explores D-KYN's synthesis, metabolism, and its physiological implications.

Synthesis and Metabolism

D-KYN can be synthesized from D-tryptophan through enzymatic reactions involving D-AAO. Research indicates that after administration of D-tryptophan in animal models, D-KYN levels peak in various tissues, including the forebrain and liver, demonstrating its systemic distribution and potential neuroactive roles .

Table 1: Kynurenine Levels in Different Tissues Post D-Tryptophan Administration

| Tissue | Total Kynurenine (nM) | This compound (%) |

|---|---|---|

| Plasma | 100 | 84.4 |

| Liver | 150 | 84.4 |

| Forebrain | 120 | 41.6 |

| Cerebellum | 90 | 18.6 |

Data collected from experiments measuring kynurenine levels after D-tryptophan injection .

Immune Modulation

D-KYN has been shown to influence T cell metabolism and function. At concentrations around 1 mM, it inhibits T cell proliferation through apoptosis, similar to L-kynurenine . Furthermore, dietary supplementation with D-KYN can protect against autoimmune conditions by modulating immune responses via the aryl hydrocarbon receptor (AhR) pathway .

Neuroprotective Properties

D-KYN's conversion to KYNA in the brain suggests neuroprotective roles. Studies have demonstrated that focal application of D-KYN leads to increased KYNA levels, which correlate with reduced extracellular dopamine levels—implicating potential therapeutic effects in neurological disorders .

Case Studies and Research Findings

- Schizophrenia and Kynurenine Metabolites : A study analyzing post-mortem brain tissue from individuals with schizophrenia found significantly elevated levels of kynurenine metabolites in the dorsolateral prefrontal cortex (DLPFC), suggesting a link between altered KP activity and psychiatric conditions .

- Multiple Sclerosis : Research indicated that activation of the KP is associated with multiple sclerosis progression, highlighting the importance of monitoring both tryptophan and kynurenine levels for understanding disease mechanisms .

- Kynurenic Acid Production : Experiments comparing D-KYN and L-KYN showed that while both can produce KYNA, L-KYN is generally more efficient across various tissues except for the cerebellum where D-KYN showed relatively higher production rates .

特性

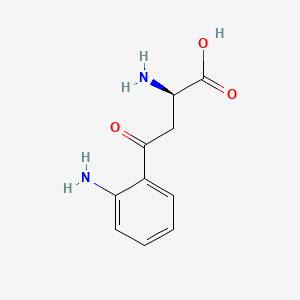

IUPAC Name |

(2R)-2-amino-4-(2-aminophenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15/h1-4,8H,5,11-12H2,(H,14,15)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGPSJZOEDVAXAB-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)C[C@H](C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50360767 | |

| Record name | D-Kynurenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13441-51-5 | |

| Record name | D-Kynurenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13441-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kynurenine, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013441515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Kynurenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KYNURENINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DK8PQD0WC5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。